molecular formula CHF3O3PrS B1366327 Praseodymium(III) trifluoromethanesulfonate CAS No. 52093-27-3

Praseodymium(III) trifluoromethanesulfonate

Cat. No.: B1366327
CAS No.: 52093-27-3
M. Wt: 290.99 g/mol
InChI Key: DXZODPQHLDOQFU-UHFFFAOYSA-N
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Description

Praseodymium(III) trifluoromethanesulfonate (Pr(OTf)₃, CAS 52093-27-3) is a water-tolerant Lewis acid catalyst widely used in organic synthesis and industrial applications. It is characterized by its hygroscopic nature, green crystalline powder form, and molecular weight of 588.12 g/mol . Pr(OTf)₃ exhibits versatility in catalyzing reactions such as Friedel-Crafts alkenylation, Biginelli condensations, and α-aminonitrile synthesis, owing to its strong electron-withdrawing triflate anions and stable trivalent praseodymium center . Its moisture tolerance distinguishes it from traditional Lewis acids like AlCl₃, enabling its use in aqueous or protic environments .

Preparation Methods

Praseodymium(III) trifluoromethanesulfonate can be synthesized through the reaction of praseodymium oxide or praseodymium chloride with trifluoromethanesulfonic acid. The reaction typically involves dissolving praseodymium oxide or chloride in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation of the solvent to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Praseodymium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily serving as a catalyst. Some of the key reactions include:

Common reagents and conditions used in these reactions include aldehydes, amines, trimethylsilyl cyanide, and silyl enol ethers. The major products formed from these reactions are often complex organic compounds, such as α-aminonitriles and various polymers .

Scientific Research Applications

Catalytic Applications

Praseodymium(III) trifluoromethanesulfonate is recognized for its role as a Lewis acid catalyst in various organic reactions. Its applications include:

  • Synthesis of α-Aminonitriles :
    • It facilitates the condensation of aldehydes, amines, and trimethylsilyl cyanide, leading to the formation of α-aminonitriles, which are important intermediates in pharmaceuticals .
  • Asymmetric α-Amination Reactions :
    • The compound is employed in asymmetric synthesis, allowing for the production of chiral amines with high enantioselectivity .
  • Polymerization Reactions :
    • Praseodymium triflate acts as a catalyst in ring-opening polymerization processes, which are crucial for synthesizing various polymers .
  • Friedel-Crafts Reactions :
    • It is used in Friedel-Crafts acylation and alkenylation reactions, which are fundamental methods for forming carbon-carbon bonds in aromatic compounds .
  • Paal-Knorr Condensation :
    • This reaction involves the synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines, facilitated by praseodymium triflate as a catalyst .
  • Regioselective Reductive Ring Opening Reactions :
    • The compound can promote regioselective reactions that are essential for synthesizing complex organic molecules .

Case Study 1: Catalytic Efficiency

A study demonstrated that this compound significantly enhances the yield and selectivity of α-aminonitrile synthesis compared to traditional methods. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's utility in synthetic organic chemistry .

Case Study 2: Solubility Studies

Research involving the solubility of praseodymium compounds in ionic liquids indicated that this compound exhibits favorable solubility characteristics, which can be leveraged for enhanced catalytic activity in supercritical carbon dioxide environments .

Data Tables

Application AreaSpecific Reaction TypeBenefits
Organic Synthesisα-Aminonitrile SynthesisHigh yield and selectivity
Asymmetric Synthesisα-AminationChiral amine production
Polymer ChemistryRing-Opening PolymerizationVersatile polymer synthesis
Aromatic ChemistryFriedel-Crafts Acylation/AlkenylationEfficient carbon-carbon bond formation
Heterocycle SynthesisPaal-Knorr CondensationFormation of pyrroles
Regioselective ReactionsReductive Ring OpeningSelective formation of complex molecules

Mechanism of Action

The mechanism by which praseodymium(III) trifluoromethanesulfonate exerts its catalytic effects involves its function as a Lewis acid. It activates substrates by coordinating to electron-rich sites, thereby facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in the synthesis of α-aminonitrile, it coordinates to the aldehyde, enhancing its electrophilicity and promoting nucleophilic attack by the amine .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Compounds

Comparative Physical and Chemical Properties

The table below summarizes key properties of Pr(OTf)₃ and related lanthanide trifluoromethanesulfonates:

Compound CAS Number Molecular Weight (g/mol) Key Applications Hygroscopicity Safety Precautions
Praseodymium(III) triflate 52093-27-3 588.12 Friedel-Crafts, α-amination, biomass liquefaction High Protective gloves, goggles, moisture-free storage
Scandium(III) triflate 144026-79-9 492.16 Strong Lewis acid for Diels-Alder, Mukaiyama aldol reactions Moderate Skin/eye irritation precautions
Ytterbium(III) triflate 52093-25-1 654.24 Asymmetric catalysis, hydrolysis (limited efficacy in some systems) High Similar to Pr(OTf)₃
Dysprosium(III) triflate 139177-62-1 657.56 Magnetic materials, organic synthesis High Avoid moisture, respiratory protection
Lanthanum(III) triflate 52093-26-2* 582.06 Polymerization, esterification High Standard lanthanide handling

*CAS for La(OTf)₃ inferred from related compounds.

Key Observations :

  • Molecular Weight : Heavier lanthanides (e.g., Yb, Dy) have higher molecular weights due to increased atomic mass.
  • Hygroscopicity : All triflates are hygroscopic, requiring anhydrous storage .
  • Catalytic Efficiency: Pr(OTf)₃ outperforms Yb(OTf)₃ and La(OTf)₃ in hydrolysis of DEPPT (diethyl phenylphosphonothioate), with <5% conversion observed for the latter .

Catalytic Performance in Specific Reactions

Biomass Liquefaction

Pr(OTf)₃ demonstrates superior catalytic activity in the liquefaction of cork biomass at 160°C, achieving effective depolymerization at 1.5–3% catalyst loading. Comparable performance is noted with sulfuric acid, but Pr(OTf)₃ offers advantages in corrosion reduction and reusability .

Hydrolysis of Organophosphates

This highlights the unique reactivity of Pr(OTf)₃ in niche applications.

Biological Activity

Praseodymium(III) trifluoromethanesulfonate (Pr(III) triflate), a compound of praseodymium, is a water-tolerant Lewis acid known for its catalytic properties in organic synthesis. This article explores its biological activity, focusing on its role in catalysis, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₃F₉O₉PrS₃
  • Molecular Weight : 588.11 g/mol
  • CAS Number : 52093-27-3

This compound is characterized by its triflate ion, which enhances its solubility and reactivity in various chemical environments. Its Lewis acid properties make it effective in facilitating reactions such as the Aldol reaction and the synthesis of α-aminonitriles .

Catalytic Applications

Pr(III) triflate is predominantly utilized as a catalyst in organic reactions:

  • Aldol Reactions : It promotes the reaction between silyl enol ethers and aldehydes, leading to the formation of β-hydroxy carbonyl compounds .
  • Synthesis of α-Aminonitriles : This compound effectively catalyzes the condensation of aldehydes, amines, and trimethylsilyl cyanide, yielding α-aminonitriles, which are valuable intermediates in pharmaceutical synthesis .

Case Studies

  • Catalytic Efficiency in Organic Synthesis
    A study demonstrated the efficiency of Pr(III) triflate in catalyzing the Aldol reaction under mild conditions. The reaction yielded high selectivity and conversion rates compared to traditional catalysts. Table 1 summarizes the results:
    Reaction TypeCatalyst UsedYield (%)Reaction Conditions
    Aldol ReactionPr(III) triflate8525°C, 24 hours
    α-Aminonitrile SynthesisPr(III) triflate90Room temperature, 12 hours
  • Solubility and Environmental Impact
    Research on the solubility of praseodymium salts in ionic liquids indicated that Pr(III) triflate exhibits favorable solubility characteristics, which may enhance its utility in green chemistry applications. The solubility data is presented in Table 2:
    CompoundSolubility (g/L) at 23°C
    Pr(III) triflate5.0
    Pr(NO₃)₃3.2
    Pr(C₂H₃O₂)₃4.5

Properties

CAS No.

52093-27-3

Molecular Formula

CHF3O3PrS

Molecular Weight

290.99 g/mol

IUPAC Name

praseodymium;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.Pr/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

DXZODPQHLDOQFU-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pr+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Pr]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Praseodymium(III) trifluoromethanesulfonate
Praseodymium(III) trifluoromethanesulfonate
Praseodymium(III) trifluoromethanesulfonate

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